2-[(2,5-diphenyl-1H-imidazol-4-yl)sulfanyl]-N-(1,3-thiazol-2-yl)acetamide 2-[(2,5-diphenyl-1H-imidazol-4-yl)sulfanyl]-N-(1,3-thiazol-2-yl)acetamide
Brand Name: Vulcanchem
CAS No.: 901258-34-2
VCID: VC4153488
InChI: InChI=1S/C20H16N4OS2/c25-16(22-20-21-11-12-26-20)13-27-19-17(14-7-3-1-4-8-14)23-18(24-19)15-9-5-2-6-10-15/h1-12H,13H2,(H,23,24)(H,21,22,25)
SMILES: C1=CC=C(C=C1)C2=C(N=C(N2)C3=CC=CC=C3)SCC(=O)NC4=NC=CS4
Molecular Formula: C20H16N4OS2
Molecular Weight: 392.5

2-[(2,5-diphenyl-1H-imidazol-4-yl)sulfanyl]-N-(1,3-thiazol-2-yl)acetamide

CAS No.: 901258-34-2

Cat. No.: VC4153488

Molecular Formula: C20H16N4OS2

Molecular Weight: 392.5

* For research use only. Not for human or veterinary use.

2-[(2,5-diphenyl-1H-imidazol-4-yl)sulfanyl]-N-(1,3-thiazol-2-yl)acetamide - 901258-34-2

Specification

CAS No. 901258-34-2
Molecular Formula C20H16N4OS2
Molecular Weight 392.5
IUPAC Name 2-[(2,5-diphenyl-1H-imidazol-4-yl)sulfanyl]-N-(1,3-thiazol-2-yl)acetamide
Standard InChI InChI=1S/C20H16N4OS2/c25-16(22-20-21-11-12-26-20)13-27-19-17(14-7-3-1-4-8-14)23-18(24-19)15-9-5-2-6-10-15/h1-12H,13H2,(H,23,24)(H,21,22,25)
Standard InChI Key OWNVDJHJSZMPAR-UHFFFAOYSA-N
SMILES C1=CC=C(C=C1)C2=C(N=C(N2)C3=CC=CC=C3)SCC(=O)NC4=NC=CS4

Introduction

The compound 2-[(2,5-diphenyl-1H-imidazol-4-yl)sulfanyl]-N-(1,3-thiazol-2-yl)acetamide is a synthetic organic molecule that integrates functional groups from imidazole, thiazole, and acetamide scaffolds. These chemical frameworks are known for their pharmacological relevance, particularly in medicinal chemistry for developing antimicrobial, anticancer, and anti-inflammatory agents.

The molecule's structure features:

  • An imidazole ring substituted with diphenyl groups.

  • A thiazole moiety attached via an acetamide linker.

  • A sulfanyl (-S-) bridge connecting the imidazole and acetamide functionalities.

This unique architecture suggests potential biological activities due to the presence of heterocyclic systems and functional groups capable of interacting with biological targets.

Synthesis and Characterization

The synthesis of this compound typically involves:

  • Formation of the Imidazole Core: The imidazole ring is synthesized by cyclization reactions involving benzil derivatives and ammonium acetate.

  • Thiazole Coupling: The thiazole fragment is introduced using thiourea or other sulfur-containing precursors.

  • Amide Linkage Formation: The final step involves coupling the sulfanyl-imidazole intermediate with a thiazole-acetic acid derivative under amide bond-forming conditions.

Characterization methods include:

  • NMR Spectroscopy: Proton (1^1H) and carbon (13^13C) NMR confirm the molecular framework.

  • Mass Spectrometry (MS): Confirms the molecular weight.

  • Infrared Spectroscopy (IR): Identifies functional groups like amides (C=O stretch) and sulfides (C-S stretch).

Biological Activity

Preliminary studies suggest that compounds containing similar structural motifs exhibit diverse biological activities:

  • Antimicrobial Potential:

    • The imidazole and thiazole rings are known to disrupt microbial enzyme systems by chelating metal ions or interfering with DNA synthesis.

    • Sulfanyl-linked compounds often enhance membrane permeability in pathogens.

  • Anticancer Properties:

    • Heterocyclic acetamides have shown cytotoxic activity against cancer cell lines by inhibiting enzymes like tyrosine kinases or inducing apoptosis.

    • Docking studies on related structures suggest strong binding to active sites of cancer-related proteins.

  • Anti-inflammatory Activity:

    • Molecular docking studies indicate potential inhibition of enzymes like 5-lipoxygenase (5-LOX), which are involved in inflammatory pathways.

Computational Studies

Molecular docking simulations for similar compounds reveal:

  • High binding affinity toward key enzymes such as bacterial dihydrofolate reductase or human cyclooxygenase (COX).

  • Favorable interactions with hydrophobic pockets due to the diphenyl groups.

These findings highlight the potential of this compound for further optimization as a lead candidate in drug discovery.

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